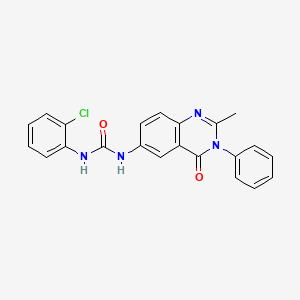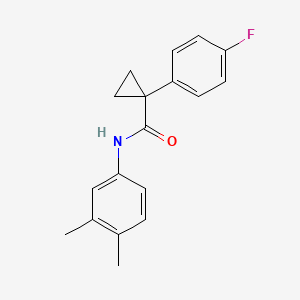
1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea, more commonly known as CP-AMP, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4). CP-AMP is a small molecule inhibitor that has been developed for use in laboratory experiments to study the role of CDK4 in cell cycle regulation. CP-AMP has been used in a variety of scientific research applications, including cancer biology, neurodegenerative diseases, and aging.
Scientific Research Applications
CP-AMP has been used in a variety of scientific research applications. It has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in cell cycle regulation, as well as its role in cancer biology, neurodegenerative diseases, and aging. In cancer biology, CP-AMP has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in tumorigenesis and metastasis. In neurodegenerative diseases, CP-AMP has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in the development and progression of Alzheimer’s disease and Parkinson’s disease. In aging, CP-AMP has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in the regulation of cellular senescence.
Mechanism of Action
CP-AMP inhibits the activity of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its substrates, thus inhibiting its activity.
Biochemical and Physiological Effects
CP-AMP has been shown to inhibit the activity of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in a variety of cell types, including cancer cells, neurons, and fibroblasts. This inhibition of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea activity has been shown to have a variety of biochemical and physiological effects. In cancer cells, CP-AMP has been shown to inhibit cell proliferation and induce apoptosis. In neurons, CP-AMP has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the regulation of neuronal plasticity. In fibroblasts, CP-AMP has been shown to induce cellular senescence, which is a process involved in aging.
Advantages and Limitations for Lab Experiments
The use of CP-AMP in laboratory experiments has a number of advantages. It is a small molecule inhibitor that is relatively easy to synthesize and has been shown to be effective in a variety of cell types. However, there are also some limitations to its use. CP-AMP is not a specific inhibitor of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea, as it can also inhibit other CDKs. In addition, CP-AMP can be toxic to cells at high concentrations.
Future Directions
The use of CP-AMP in laboratory experiments has opened up a number of potential future directions. These include the development of more specific inhibitors of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea, the study of the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in other diseases and conditions, and the use of CP-AMP in combination with other inhibitors of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea to enhance the efficacy of the inhibitor. In addition, CP-AMP could be used in combination with other drugs to enhance the efficacy of cancer therapies. Finally, CP-AMP could be used in combination with other drugs to enhance the efficacy of therapies for neurodegenerative diseases and aging.
Synthesis Methods
CP-AMP is synthesized through a multi-step process that involves the reaction of 2-chlorophenyl-3-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-ylurea with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The reaction is followed by purification of the product using column chromatography.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-14-24-19-12-11-15(25-22(29)26-20-10-6-5-9-18(20)23)13-17(19)21(28)27(14)16-7-3-2-4-8-16/h2-13H,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUIZURCELSEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6574607.png)

![2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6574625.png)
![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6574627.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)
![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)
![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)